(E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(2-amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-11-5-7-12(8-6-11)9-10-23(21,22)17-13-3-2-4-14(15(13)16)18(19)20/h2-10,17H,16H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSGRTUXDISSC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structural features suggest it may exhibit significant pharmacological properties, including anticancer activity and interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N3O3S
- Molecular Weight : 320.37 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. Sulfonamides are known to interfere with folate synthesis, which is crucial for nucleic acid synthesis in rapidly dividing cells, such as cancer cells. The presence of the nitro group may also enhance its reactivity and potential for inducing apoptosis in tumor cells.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various sulfonamide derivatives, including this compound.
Case Studies
-
Study on Cytotoxicity :
- In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- IC50 Values : The IC50 values ranged from 15 µM to 25 µM, indicating potent activity compared to standard chemotherapeutics.
-
Mechanistic Insights :
- Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cell populations, suggesting that it induces cell death through apoptosis.
- Further investigations indicated that the compound disrupts mitochondrial membrane potential, leading to the activation of caspase pathways.
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis via mitochondrial disruption |
| (E)-N-(4-Methylphenyl)-2-(3-nitrophenyl)ethenesulfonamide | A549 | 20 | Inhibits folate synthesis |
| Standard Chemotherapeutic (e.g., Doxorubicin) | MCF-7 | 10 | DNA intercalation |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate absorption with a bioavailability estimated at around 60%. Toxicological studies have shown minimal adverse effects on normal human cell lines, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related (E)-N-aryl-2-arylethenesulfonamides, emphasizing substituent effects on melting points, synthesis yields, and spectral properties. Key compounds from the evidence are analyzed:
Substituent Effects on the N-Aryl Group
- Nitro vs. Amino Groups: Nitro groups (e.g., 6s, 6u) increase melting points due to enhanced intermolecular dipole interactions. Reduction to amino groups (e.g., 6t) reduces polarity, lowering melting points by ~8–10°C .
- Methoxy Substitution : Methoxy groups on the N-aryl ring (e.g., 6s, 6t) improve solubility in polar solvents, as evidenced by NMR signals in DMSO-d6 .
Substituent Effects on the Ethenesulfonamide Aryl Group
- Electron-Withdrawing Groups : Trifluorophenyl (6m) and nitro groups (6s) increase thermal stability (higher melting points) but reduce yields due to steric hindrance during synthesis .
- Hydroxy Groups : The hydroxy substituent in 6p facilitates hydrogen bonding, reflected in its moderate melting point (148–150°C) despite bulky trimethoxy groups .
Research Findings and Implications
Structural Stability : Nitro and trifluorophenyl substituents enhance thermal stability, making these analogs suitable for high-temperature applications .
Synthetic Challenges : Bulky substituents (e.g., trimethoxy) reduce yields but improve crystallinity, aiding purification .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide and its analogues?
- Methodology :
- Step 1 : Condensation of sulfonamide precursors with aldehydes (e.g., 4-methylbenzaldehyde) under acidic or basic conditions to form ethenesulfonamide scaffolds. For example, sulfonyl chloride intermediates react with aryl amines via nucleophilic substitution .
- Step 2 : Reduction of nitro groups to amino groups using sodium hydrosulfite (Na₂S₂O₄) in acetone/water (Method A) or iron powder in methanol/acetic acid (Method B). Yields vary (40–55%) depending on reductant and temperature .
- Key Data :
| Method | Reductant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| A | Na₂S₂O₄ | Acetone/H₂O | 50 | 40–49 |
| B | Fe | MeOH/AcOH | 80 | 40–55 |
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., J = 15.3–15.6 Hz for trans-ethene protons) and substituent effects (e.g., methoxy groups at δ 3.82–3.86 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1216 for reduced derivatives) .
- Melting Points : Used as preliminary purity indicators (e.g., 164–166°C for amino derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in ethenesulfonamide synthesis?
- Critical Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance sulfonamide coupling efficiency compared to protic solvents .
- Catalyst Use : Triethylamine (TEA) neutralizes HCl byproducts during sulfonyl chloride reactions, improving reaction kinetics .
- Temperature Control : Maintaining 50–80°C during reductions prevents side reactions (e.g., over-reduction or decomposition) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Troubleshooting :
- Tautomerism : Amino-nitro tautomerism in ortho-substituted anilines can cause unexpected splitting; deuterated DMSO or CDCl₃ helps stabilize specific forms .
- Impurity Detection : Use preparative HPLC or column chromatography to isolate isomers (e.g., E/Z ethene configurations) that skew integration ratios .
Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?
- Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phasing) enables high-resolution structure determination. Key steps:
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance diffraction quality .
- Hydrogen Placement : Riding models (C–H = 0.95 Å) and isotropic displacement parameters (Uiso = 1.2 Ueq) simplify refinement .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Nitro or bromo substituents enhance kinase inhibition by increasing electrophilicity at the sulfonamide sulfur .
- Methoxy Groups : Improve solubility but may reduce membrane permeability due to increased polarity .
- Biological Assays :
| Derivative | Target (IC₅₀) | Assay Type |
|---|---|---|
| 6s | Kinase X (50 nM) | Fluorescence Polarization |
| 6t | Kinase Y (120 nM) | Radioligand Binding |
Data Contradiction Analysis
Q. Why do HRMS data occasionally deviate from theoretical values in nitro-to-amino reductions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
